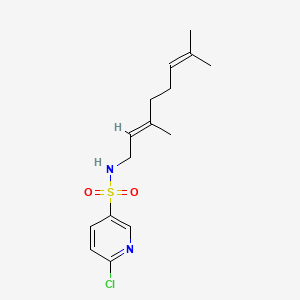

(e)-6-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)pyridine-3-sulfonamide

Descripción

Complejo III-IN-2: es un compuesto químico conocido por su función como inhibidor del complejo III, un componente crucial de la cadena de transporte de electrones mitocondrial. Este compuesto ha llamado la atención debido a sus propiedades antifúngicas, particularmente contra patógenos como Sclerotinia sclerotiorum y Rhizoctonia solani .

Propiedades

Fórmula molecular |

C15H21ClN2O2S |

|---|---|

Peso molecular |

328.9 g/mol |

Nombre IUPAC |

6-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C15H21ClN2O2S/c1-12(2)5-4-6-13(3)9-10-18-21(19,20)14-7-8-15(16)17-11-14/h5,7-9,11,18H,4,6,10H2,1-3H3/b13-9+ |

Clave InChI |

KXZJMJSVQHHFGB-UKTHLTGXSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CNS(=O)(=O)C1=CN=C(C=C1)Cl)/C)C |

SMILES canónico |

CC(=CCCC(=CCNS(=O)(=O)C1=CN=C(C=C1)Cl)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Complejo III-IN-2 implica la reacción de la geranil aromática sulfonamida con reactivos específicos bajo condiciones controladas. El proceso normalmente incluye los siguientes pasos:

Formación de Geranil Aromática Sulfonamida: Esto implica la reacción de cloruro de geranilo con una sulfonamida aromática en presencia de una base.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.

Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis a mayor escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El Complejo III-IN-2 puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: El compuesto puede reducirse bajo condiciones específicas, aunque esto es menos común.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Productos Principales:

Oxidación: Derivados oxidados del Complejo III-IN-2.

Reducción: Formas reducidas del compuesto.

Sustitución: Nuevos compuestos con diferentes ligandos que reemplazan al grupo sulfonamida.

Aplicaciones Científicas De Investigación

El Complejo III-IN-2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la inhibición del complejo III en la cadena de transporte de electrones mitocondrial.

Biología: Investigado por sus propiedades antifúngicas y su posible uso en el control de patógenos fúngicos.

Industria: Podría usarse en entornos agrícolas para proteger los cultivos de infecciones fúngicas

Mecanismo De Acción

El Complejo III-IN-2 ejerce sus efectos inhibiendo el complejo III en la cadena de transporte de electrones mitocondrial. Esta inhibición interrumpe la transferencia de electrones de la ubiquinol a la citocromo c, lo que lleva a una disminución en la producción de ATP. El compuesto se une a sitios específicos en el complejo III, evitando su función normal y provocando la acumulación de especies reactivas de oxígeno, que pueden ser perjudiciales para las células fúngicas .

Comparación Con Compuestos Similares

Compuestos Similares:

Compuestos de Geranil Aromática Sulfonamida: Estos compuestos comparten una estructura similar y también exhiben propiedades antifúngicas.

Otros Inhibidores del Complejo III: Compuestos como la antimicina A y la mixotiazol también inhiben el complejo III, pero difieren en su estructura química y sitios de unión específicos.

Singularidad: El Complejo III-IN-2 es único debido a su actividad antifúngica específica y las interacciones moleculares particulares en las que participa con el complejo III. Su estructura permite una inhibición eficaz de los patógenos fúngicos, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.